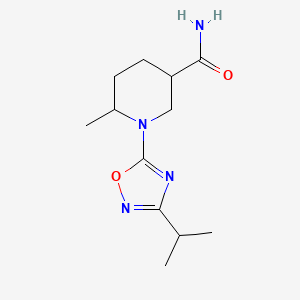![molecular formula C17H16N4O3 B7631448 1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B7631448.png)
1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea is not fully understood. However, it is believed to act by inhibiting various enzymes and cellular pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of viruses and the growth of bacteria by disrupting their metabolic pathways.
Biochemical and Physiological Effects
1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to modulate the immune system by increasing the production of anti-inflammatory cytokines. In addition, it has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea is its versatility in various fields of scientific research. It has been shown to have potential applications in the fields of medicine, microbiology, and immunology. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the research of 1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea. One direction is to further study its potential as an anti-inflammatory agent and its ability to modulate the immune system. Another direction is to investigate its potential as an antimicrobial agent and its ability to inhibit the growth of bacteria and viruses. Additionally, further research can be done to optimize the synthesis method and to improve the solubility of the compound for easier use in experiments. Finally, more research can be done to explore the potential applications of this compound in other fields of scientific research.
In conclusion, 1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea is a promising compound that has shown potential in various fields of scientific research. Its unique structure and potential applications make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea involves the reaction of 4-hydroxy-3-methylphenyl isocyanate with 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline in the presence of a suitable solvent. The reaction is carried out under reflux conditions for several hours, and the product is obtained by filtration and recrystallization. This synthesis method has been optimized to obtain high yields of the product with high purity.
Scientific Research Applications
1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, anticancer, and antiviral properties. This compound has also been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
properties
IUPAC Name |
1-(4-hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-10-9-14(7-8-15(10)22)19-17(23)18-13-5-3-12(4-6-13)16-21-20-11(2)24-16/h3-9,22H,1-2H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIVKFRVKREDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)
![2-[[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]amino]cyclopentan-1-ol](/img/structure/B7631377.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631379.png)
![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-2,4-diamine](/img/structure/B7631386.png)
![3-fluoro-N-[(2-imidazol-1-ylphenyl)methyl]pyridin-2-amine](/img/structure/B7631395.png)
![2-[(3-Chloropyridin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7631397.png)
![(6-Fluoroquinolin-8-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631403.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)


![3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol](/img/structure/B7631430.png)
![3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7631450.png)